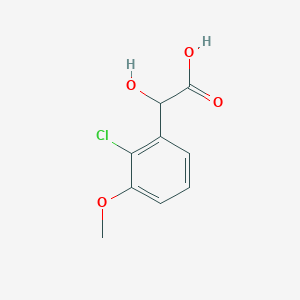
2-Chloro-3-methoxymandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methoxymandelic acid is a derivative of mandelic acid, which is an aromatic alpha-hydroxy acid This compound is characterized by the presence of a chlorine atom at the second position and a methoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxymandelic acid can be achieved through several synthetic routes. One common method involves the chlorination of 3-methoxymandelic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxymandelic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted mandelic acid derivatives.
Scientific Research Applications
2-Chloro-3-methoxymandelic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxymandelic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromandelic acid
- 3-Chloromandelic acid
- 4-Chloromandelic acid
- 4-Methoxymandelic acid
- 3,4,5-Trimethoxymandelic acid
Uniqueness
2-Chloro-3-methoxymandelic acid is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1261557-71-4 |
|---|---|
Molecular Formula |
C9H9ClO4 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-(2-chloro-3-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9ClO4/c1-14-6-4-2-3-5(7(6)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
LJTLQAGXAHMFAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


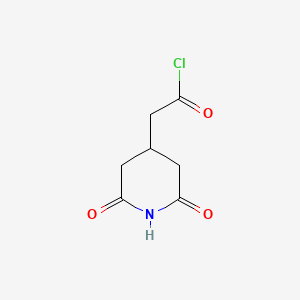
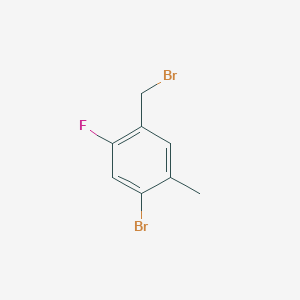
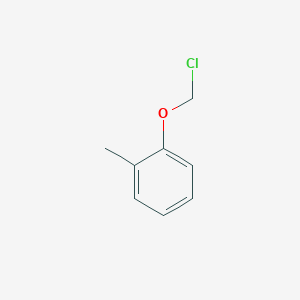

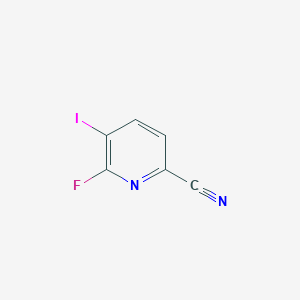
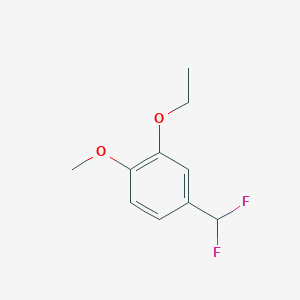


![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
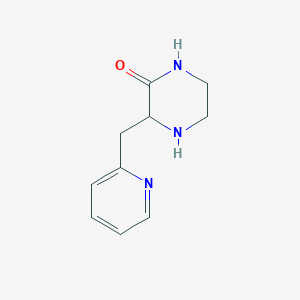
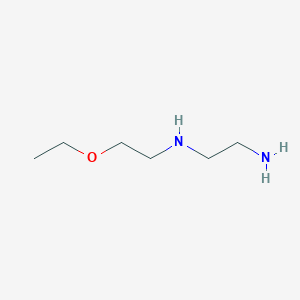
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)

